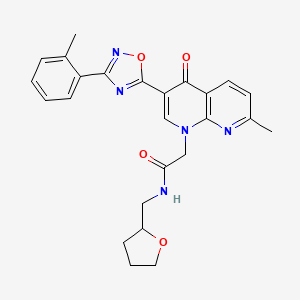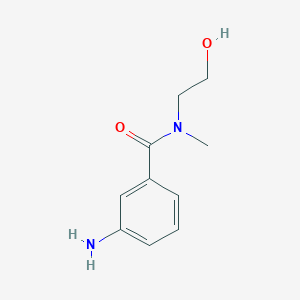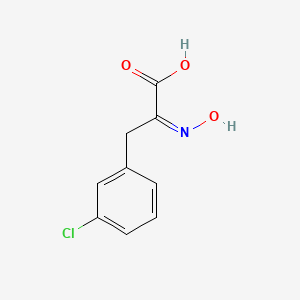
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoic acid analogs, which are structurally similar to alpha-lipoic acid, a naturally occurring antioxidant in the body. CPI-613 has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
CPI-613 targets cancer cells by inhibiting mitochondrial energy metabolism, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). CPI-613 binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, the energy currency of the cell. CPI-613 also inhibits the ETC by binding to and disrupting the function of complex II and III, which are involved in the transport of electrons and the generation of ATP.
Biochemical and Physiological Effects
CPI-613 has been shown to induce apoptosis in cancer cells by disrupting mitochondrial energy metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death. CPI-613 has also been shown to inhibit cancer cell proliferation and migration by disrupting the TCA cycle and the ETC.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-613 has several advantages for lab experiments, including its selective targeting of cancer cells and its ability to induce apoptosis. CPI-613 has also been shown to have synergistic effects when used in combination with standard chemotherapy drugs. However, CPI-613 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development and use of CPI-613 in cancer treatment. One potential direction is the use of CPI-613 in combination with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another potential direction is the development of new analogs of CPI-613 with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-613 and to identify biomarkers that can predict response to treatment.
Synthesemethoden
CPI-613 can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with hydroxylamine hydrochloride to form 3-chlorophenylacetohydroxamic acid. This compound is then reacted with acrylonitrile to form 3-(3-chlorophenyl)-2-cyanoacrylic acid, which is subsequently reduced with sodium borohydride to form CPI-613.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied in preclinical and clinical studies for its anticancer properties. In vitro studies have shown that CPI-613 selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is essential for cancer cell survival. CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.
Clinical studies have shown that CPI-613 has promising efficacy in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. CPI-613 has been shown to improve overall survival and progression-free survival in patients with pancreatic cancer when used in combination with standard chemotherapy.
Eigenschaften
IUPAC Name |
(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDNUIRWDRNPO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)
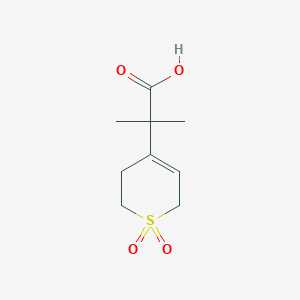
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)

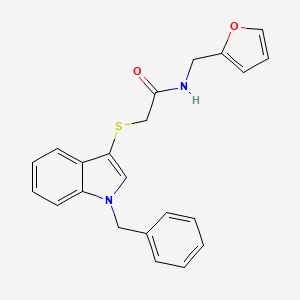
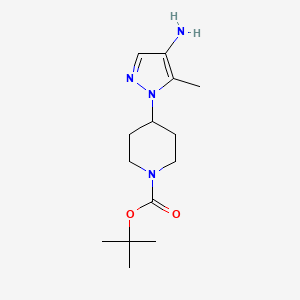

![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)
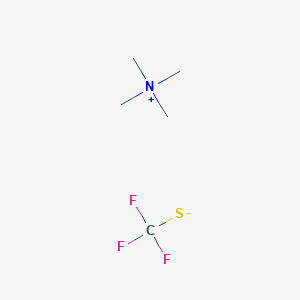
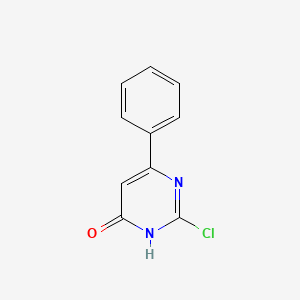
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)
